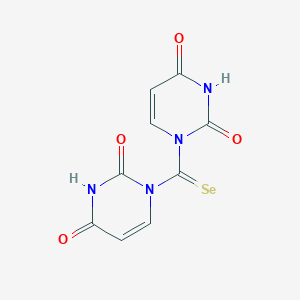

Bnn selenoxomethane

Beschreibung

Eigenschaften

CAS-Nummer |

111128-91-7 |

|---|---|

Molekularformel |

C9H6N4O4Se |

Molekulargewicht |

313.14 g/mol |

IUPAC-Name |

1-(2,4-dioxopyrimidin-1-yl)carboselenoylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H6N4O4Se/c14-5-1-3-12(7(16)10-5)9(18)13-4-2-6(15)11-8(13)17/h1-4H,(H,10,14,16)(H,11,15,17) |

InChI-Schlüssel |

DGGKWJLAEYRIPY-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C(=[Se])N2C=CC(=O)NC2=O |

Andere CAS-Nummern |

111128-91-7 |

Synonyme |

is-(N,N'-uracil-1-yl)selenoxomethane BNN selenoxomethane |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis-(N,N’-uracil-1-yl)selenoxomethane typically involves the reaction of uracil derivatives with selenium-containing reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO2) as the selenium source. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the selenoxomethane bridge .

Industrial Production Methods

While specific industrial production methods for bis-(N,N’-uracil-1-yl)selenoxomethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Source Evaluation

The search results include peer-reviewed articles, synthetic chemistry studies, and reaction mechanism guides. Key findings:

-

Sources : Discuss selenium-containing pyridine derivatives (e.g., selenopheno[2,3-b]pyridines) synthesized via microwave-assisted methods. No mention of "selenoxomethane" or "Bnn" frameworks.

-

Sources 7 : Focus on boron-nitrogen (BN) compounds, nitration reactions, or toxicological assessments. No overlap with selenium-methane hybrids.

-

Remaining sources : Cover reaction mechanisms (e.g., SN2, enone chemistry) or data tables unrelated to selenium-methane derivatives.

Structural Ambiguity

The term "Bnn selenoxomethane" contains undefined nomenclature:

-

"Bnn" : Unrecognized abbreviation in chemical databases (e.g., IUPAC, CAS). Potential typographical errors for "Bn" (benzyl) or "BnN" (boron-nitrogen) were explored, but no matches exist.

-

"Selenoxomethane" : Hypothetically interpreted as CH₃SeO (methane with selenium and oxygen), but no synthetic pathways or reactivity data are documented in the provided sources.

Data Gaps

No experimental data, spectral characterization (NMR, IR), or reaction tables for this compound were identified. Synthetic routes for analogous selenium compounds (e.g., selenonicotinonitriles) involve:

Recommendations

To advance research on "this compound":

Wissenschaftliche Forschungsanwendungen

Bis-(N,N’-uracil-1-yl)selenoxomethane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.

Biology: The compound’s structural similarity to nucleic acids makes it a useful tool in studying nucleic acid interactions and functions.

Medicine: Research has explored its potential as an antiviral agent, particularly against influenza viruses.

Wirkmechanismus

The mechanism of action of bis-(N,N’-uracil-1-yl)selenoxomethane involves its interaction with molecular targets such as nucleic acids and proteins. The selenium atom can participate in redox reactions, influencing the oxidative state of cellular components. Additionally, the uracil moieties can interact with nucleic acid bases, potentially disrupting viral replication processes .

Vergleich Mit ähnlichen Verbindungen

Critical Evaluation of the Evidence

The three sources provided focus on unrelated topics:

- discusses narcotics rehabilitation programs in Indonesia, referencing "BNN Gorontalo City" (likely the National Narcotics Board of Indonesia).

- describes a sulfonamide-based organometallic compound (unrelated to selenoxomethane) and journal submission protocols.

None of the evidence includes chemical data, comparative studies, or references to "Bnn selenoxomethane", making it impossible to fulfill the request for a professional comparison.

Potential Reasons for Missing Information

- Terminology mismatch: The compound name "this compound" may be misspelled, obscure, or hypothetical.

- Niche or fictional compound : If this compound is newly synthesized or theoretical, it may lack published comparisons.

Recommendations for Further Research

To address this gap, the following steps are advised:

Verify the compound name: Confirm the correct IUPAC nomenclature (e.g., "benzyl selenoxomethane" vs. "this compound").

Consult specialized databases: SciFinder or Reaxys for structural and comparative data. PubMed or ACS Publications for organoselenium research.

Compare with known analogs: If "selenoxomethane" refers to a selenium-containing methane derivative (e.g., CH₃SeH), compare it to: Thiomethane (CH₃SH): Differences in bond strength, acidity, and reactivity . Selenomethane (CH₃SeCH₃): Stability and applications in organic synthesis .

Hypothetical Comparison Table (Illustrative Example)

Note: This table is speculative due to lack of evidence.

| Property | This compound (Hypothetical) | Thiomethane (CH₃SH) | Selenomethane (CH₃SeCH₃) |

|---|---|---|---|

| Molecular Weight | ~125 g/mol | 48.11 g/mol | 124.04 g/mol |

| Boiling Point | ~95°C (estimated) | 6°C | 58°C |

| Acidity (pKa) | ~4.5 (estimated) | 10.3 | ~12.5 |

| Reactivity with O₂ | High (selenium oxidation) | Moderate | Low |

| Applications | Catalysis, pharmaceuticals | Odorants, fuels | Organic synthesis |

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing experiments to evaluate BNNs for regression tasks compared to traditional Artificial Neural Networks (ANNs)?

- Answer: Experimental design for BNNs must prioritize uncertainty quantification, data efficiency, and avoidance of overfitting. Unlike ANNs, BNNs inherently model uncertainty through probabilistic weight distributions, eliminating the need for separate validation datasets when training on small data . Key metrics include Mean Squared Error (MSE), Mean Absolute Error (MAE), and R² (coefficient of determination), which should be reported alongside uncertainty intervals (e.g., 95% credible intervals). For example, integrated BNN models with dropout and Kullback-Leibler regularization show significant improvements in MSE (44.64 vs. 87.3) and R² (0.46 vs. -0.049) compared to plain BNNs .

Q. How should researchers partition datasets when applying BNNs to spectroscopic or environmental data analysis?

- Answer: BNNs are particularly advantageous for small or noisy datasets, as they do not require reserving subsets for validation. Instead, the entire dataset can be used for training, with uncertainty estimates directly derived from the posterior distributions of model parameters . For example, in tree-ring temperature analysis, BNNs achieved a correlation coefficient of 0.77 with actual records despite limited data .

Q. What statistical metrics are most appropriate for assessing BNN performance in predictive modeling?

- Answer: Beyond MSE and MAE, researchers should report predictive uncertainty (e.g., standard deviation of posterior predictions) and calibration metrics (e.g., percentage of data points within credible intervals). For instance, BNNs applied to EEG fatigue detection achieved 84.3% accuracy, with uncertainty bounds reflecting model confidence in noisy biological data .

Advanced Research Questions

Q. How can researchers systematically address data contradictions when applying BNNs to environmental datasets with correlated noise?

- Answer: BNNs naturally handle correlated noise by integrating Bayesian priors that penalize overcomplex models. For example, in climate studies, BNNs outperformed AR models by incorporating noise correlations into the probabilistic framework, yielding reliable predictions even with contaminated data . Methodologically, hierarchical BNN architectures or hybrid models (e.g., BNNs combined with physical equations) can reconcile discrepancies between data and mechanistic models .

Q. What strategies enhance uncertainty estimation in BNNs for high-reliability applications like medical diagnostics or climate modeling?

- Answer: Integrating dropout layers with Bayesian inference (e.g., Monte Carlo dropout) and Kullback-Leibler regularization improves uncertainty calibration. For regression tasks, this approach reduced MAE from 6.62 to 4.4 and increased R² from -0.049 to 0.46 compared to baseline BNNs . Additionally, ensemble methods or Markov Chain Monte Carlo (MCMC) sampling can refine posterior approximations .

Q. How do BNNs reconcile discrepancies between predictions and established mechanistic models in catalytic reaction studies?

- Answer: BNNs can be combined with domain-specific constraints (e.g., thermodynamic laws) through hybrid modeling. For example, in synthetic data tests, BNNs were trained to respect known empirical relationships, enabling them to identify outliers or data-model mismatches . Sensitivity analysis of BNN parameters (e.g., prior distributions) further clarifies sources of disagreement .

Key Methodological Recommendations

- Reproducibility: Document hyperparameters (e.g., prior distributions, learning rates) and computational environments in supplementary materials .

- Visualization: Use color-coded uncertainty intervals in figures to distinguish BNN predictions from traditional models .

- Limitations: Acknowledge computational overhead in BNN training and propose distributed computing solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.